N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a heterocyclic organic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophene moiety at position 3, and a furan-methyl group linked via an ethanediamide bridge.
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-8-13(2)22(21-12)16(14-5-7-26-11-14)10-20-18(24)17(23)19-9-15-4-3-6-25-15/h3-8,11,16H,9-10H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPIFJUSHDWJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a thiophene ring, another type of aromatic compound, which is known to have various biological activities. Thiophene derivatives have been used in the development of various drugs due to their wide range of biological activities .
The compound’s mode of action would depend on its specific targets in the body. It could interact with these targets to induce changes in cellular functions, which could then lead to its therapeutic effects. The specific biochemical pathways affected by the compound would also depend on its targets .
As for the compound’s pharmacokinetics, this would involve its absorption, distribution, metabolism, and excretion (ADME) in the body. These properties can greatly affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These could involve changes in gene expression, protein function, cell signaling, or other cellular processes .
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. The specific effects of these factors would depend on the compound’s chemical properties .
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups: a pyrazole ring, a thiophene ring, and an ethanediamide backbone. These structural characteristics contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 345.42 g/mol |
| CAS Number | 2034252-54-3 |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 2.50 to 20 µg/mL .
Case Study:
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against E. coli and S. aureus. The compound demonstrated notable activity with an IC50 comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives have been shown to stabilize human red blood cell (HRBC) membranes, indicating their capacity to mitigate inflammation. In vitro assays demonstrated stabilization percentages ranging from 86.70% to 99.25% for various analogs .
Research Findings:
In a controlled study, the compound exhibited significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism involving the modulation of inflammatory pathways.
Antioxidant Activity
The antioxidant properties of this compound were assessed using DPPH radical scavenging assays. The compound showed high scavenging activity percentages between 84.16% and 90.52%, highlighting its potential as an antioxidant agent .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: It may interact with key enzymes involved in bacterial metabolism or inflammatory responses.
- Receptor Modulation: The structural components allow for binding to various receptors, potentially modulating their activity.
- Radical Scavenging: The presence of electron-rich groups in the structure facilitates interaction with free radicals, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Research Findings and Implications
- This may favor interactions with polar biological targets, such as enzymes or receptors .
- Synthetic Accessibility : The absence of fluorination or nitro groups simplifies synthesis compared to Compounds 13a–13d and 189, though crystallographic refinement (e.g., via SHELX ) would still be required for structural validation.
- Biological Potential: While the nitro group in 13a–13d may confer antibacterial activity (common in nitrophenyl derivatives), the target compound’s thiophene/furan systems align with motifs seen in antiviral or anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
